

# Application Note: Suberylglycine-d4 as an Internal Standard for Accurate Acylcarnitine Profiling

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## Compound of Interest

Compound Name: Suberylglycine-d4

Cat. No.: B12418644

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## Introduction

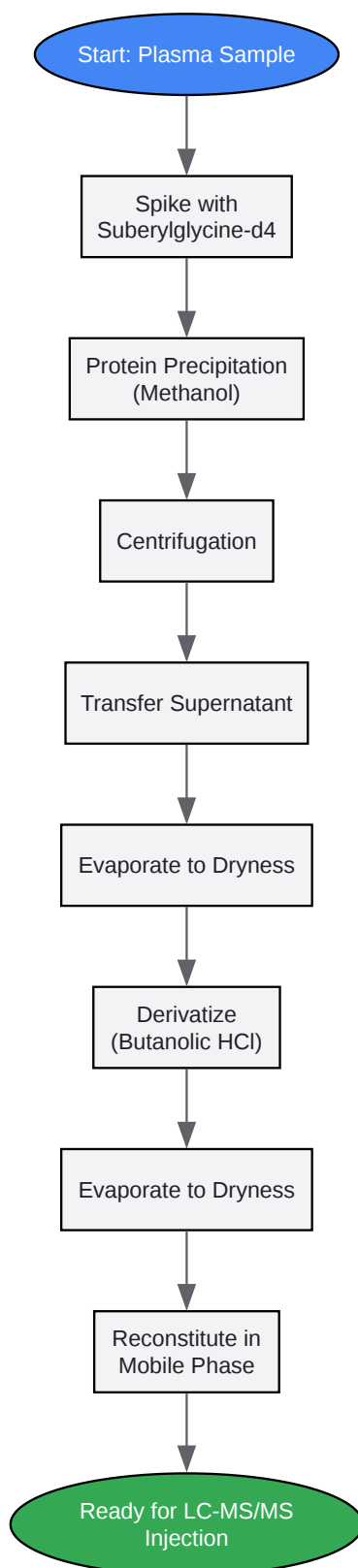
Acylcarnitines are crucial intermediates in the metabolism of fatty acids and amino acids, serving as biomarkers for numerous inborn errors of metabolism, including fatty acid oxidation disorders and organic acidemias.[1][2][3] Accurate and precise quantification of acylcarnitine species in biological matrices is therefore essential for disease diagnosis, monitoring therapeutic interventions, and in drug development to assess mitochondrial toxicity. Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative bioanalysis, offering high precision and accuracy by correcting for sample preparation variability and matrix effects.[4][5] This is achieved by spiking a known concentration of a stable isotope-labeled analogue of the analyte into the sample, which serves as an internal standard.

Suberylglycine is a glycine conjugate of suberic acid, a dicarboxylic acid, and its levels are elevated in the urine of individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. **Suberylglycine-d4**, a deuterated form of suberylglycine, is an ideal internal standard for the quantification of suberylglycine and can also be incorporated into broader acylcarnitine profiling methods to ensure data quality. This application note provides a detailed protocol for the use of **Suberylglycine-d4** as an internal standard in an LC-MS/MS method for acylcarnitine profiling in human plasma.

## Principle of Internal Standardization

The use of a stable isotope-labeled internal standard like **Suberylglycine-d4** allows for the most accurate quantification. The internal standard is chemically identical to the analyte of interest, but with a different mass due to the isotopic labeling. This means it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample is lost during preparation.





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